molecular formula C21H26N2O2 B4948330 methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate

methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate

Cat. No.: B4948330
M. Wt: 338.4 g/mol
InChI Key: VJBXFPPXNUUSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate, also known as MDMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology.

Scientific Research Applications

Crystallographic Studies

Methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate has been a subject of interest in crystallographic studies. In one study, its crystal structure was determined using single crystal X-ray diffraction analysis. This provided insights into its molecular conformation, crystal packing, and the nature of its chemical bonds (Little, Jenkins, & Vaughan, 2008). Understanding these structural aspects is crucial for applications in material science and pharmaceutical design.

Synthesis and Structural Analysis of Analogues

Research has also focused on the synthesis and structural analysis of related compounds. For example, studies on 4-(4-nitrophenyl)piperazin-1-ium benzoate provide insights into the supramolecular assembly of similar compounds. Such research contributes to the broader understanding of the chemical properties and potential applications of these substances (Prasad et al., 2022).

Potential Antimicrobial and Molluscicidal Activity

Derivatives of benzoic acid, including compounds structurally related to this compound, have shown antimicrobial and molluscicidal activities. This suggests potential applications in the development of new antimicrobial agents and pesticides (Orjala et al., 1993).

Synthesis of Cyclic Dipeptides

The compound has relevance in the synthesis of cyclic dipeptides. A versatile synthesis method involving the construction of the piperazine-2,5-dione ring from simple precursors has been reported. This method has applications in the synthesis of biologically active compounds, which can be used in pharmaceuticals (Quintero et al., 2018).

Crystal Structure of Derivatives

Investigations into the crystal structure of related compounds, like 2,4-dimethylphenyl benzoate, provide insights into bond parameters and molecular packing. This knowledge is essential for understanding the physical and chemical properties of these compounds, which can be applied in various fields including material science and drug design (Gowda et al., 2008).

Properties

IUPAC Name

methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-18-7-9-19(10-8-18)21(24)25-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBXFPPXNUUSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.